An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Cathinone Hydrochloride
An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Cathinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant.[1] As the more active of the two stereoisomers of cathinone (B1664624), it is of significant interest to the scientific community. Due to the inherent instability of the free base, it is most commonly handled and studied in its hydrochloride salt form, (+)-cathinone hydrochloride.[1] This guide provides a comprehensive overview of the known chemical and physical properties of (+)-cathinone hydrochloride, detailed experimental protocols for their determination, and an exploration of its primary pharmacological mechanism of action.
Chemical and Physical Properties
The precise characterization of the chemical and physical properties of (+)-cathinone hydrochloride is fundamental for its synthesis, purification, formulation, and analytical identification. While specific experimental data for the (+)-enantiomer is not always available in published literature, the following tables summarize the known properties of cathinone hydrochloride. Data for the racemic mixture or the (-)-enantiomer are provided as approximations where specific data for the (+)-enantiomer is not available.
Table 1: General and Physical Properties of Cathinone Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-1-phenylpropan-1-one;hydrochloride | [2][3] |
| Synonyms | (R)-(+)-Cathinone Hydrochloride, (2R)-2-Amino-1-phenyl-1-propanone hydrochloride | [2] |
| CAS Number | 76333-53-4 | [2][4] |
| Molecular Formula | C₉H₁₂ClNO | [2][5] |
| Molecular Weight | 185.65 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | Data not available for (+)-enantiomer. (+)-Norpseudoephedrine hydrochloride, a related compound, has a melting point of 172 °C.[5] The melting point for S(-)-Cathinone hydrochloride is reported as 177-178 °C (dec.). | |
| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 93 °C at 0.8 mmHg.[5] Another source lists the boiling point of the free base as approximately 270.27°C.[6] | |
| pKa (Strongest Basic) | ~7.55 (Predicted for the free base) | [5] |
Table 2: Solubility of Cathinone Hydrochloride
| Solvent | Solubility (DL-Cathinone HCl) | Solubility ((-)-(S)-Cathinone HCl) | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | Not available | [5][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Not available | [7] |
| Ethanol | 30 mg/mL | Soluble | [7] |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | Not available | [7] |
| Water | Soluble | Soluble |
Table 3: Spectroscopic Data of Cathinone Hydrochloride
| Technique | Data | Source(s) |
| UV λmax | 246.9, 288 nm | [4] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key chemical and physical properties of (+)-cathinone hydrochloride.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and thermometer/temperature probe
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: A small amount of the crystalline (+)-cathinone hydrochloride is finely powdered.
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine an approximate range.[5] For an accurate measurement, the heating rate is slowed to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Spectroscopic Analysis
Objective: To obtain spectroscopic data for structural elucidation and identification.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Approximately 5-10 mg of (+)-cathinone hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: The proton NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.[5]
-
¹³C NMR: The carbon-13 NMR spectrum is acquired, typically over a chemical shift range of 0-220 ppm.[5]
-
Advanced Experiments: For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is a common and convenient method.
Procedure:
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded.[5]
-
Sample Analysis: A small amount of the solid (+)-cathinone hydrochloride sample is placed directly onto the ATR crystal.[5]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is collected, typically in the range of 4000 to 400 cm⁻¹.[5]
3. Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Procedure (General):
-
Sample Preparation: The sample is dissolved in a suitable solvent. For GC-MS, derivatization may be necessary for polar compounds.
-
Chromatographic Separation: The sample is injected into the chromatograph to separate the analyte from any impurities.
-
Ionization: The separated analyte is ionized, typically using electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Pharmacological Profile and Mechanism of Action
(+)-Cathinone is a central nervous system stimulant.[5] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5] Synthetic cathinones generally act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).[5][8] Cathinone itself is a potent releaser of norepinephrine and dopamine.[5] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced signaling.[5]
Signaling Pathway of (+)-Cathinone
The following diagram illustrates the proposed mechanism of action of (+)-cathinone at a dopaminergic synapse. A similar mechanism occurs at noradrenergic synapses involving the norepinephrine transporter (NET).
Caption: Mechanism of (+)-Cathinone at a Dopaminergic Synapse.
Experimental Workflow for Analytical Identification
A typical workflow for the unequivocal identification of (+)-cathinone hydrochloride in a sample is outlined below.
Caption: Analytical Workflow for (+)-Cathinone HCl Identification.
References
- 1. Interactions of Cathinone NPS with Human Transporters and Receptors in Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(+)-Cathinone Hydrochloride | LGC Standards [lgcstandards.com]
- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. benchchem.com [benchchem.com]
- 6. 5265-18-9 CAS MSDS (CATHINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
